Wnt agonist 1

Description

Overview of Wnt Signaling Pathways: Canonical and Non-Canonical Branches

The Wnt signaling network is broadly categorized into two main branches: the canonical pathway, which is dependent on the protein β-catenin, and the non-canonical pathways, which function independently of β-catenin. wikipedia.orgresearchgate.netnih.govresearchgate.net Both pathways are initiated by the binding of a secreted Wnt glycoprotein (B1211001) ligand to a Frizzled (Fzd) family receptor on the cell surface. wikipedia.orgresearchgate.netnih.gov The divergence in signaling occurs downstream of this initial binding event, leading to the activation of distinct intracellular cascades. sinobiological.comd-nb.infoepo.org

Key Components and Core Mechanisms of the Canonical (β-Catenin-Dependent) Pathway

The canonical Wnt pathway is the most extensively studied branch and is defined by its regulation of β-catenin levels within the cell. nih.govnih.gov Its mechanism can be understood by considering two states: "off" and "on."

"Off" State (Absence of Wnt Ligand): In the absence of a Wnt signal, cytoplasmic β-catenin is constantly targeted for degradation. nih.govresearchgate.net This is orchestrated by a multi-protein "destruction complex," which includes the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen (B147801) Synthase Kinase 3 (GSK3) and Casein Kinase 1α (CK1α). wikipedia.orgresearchgate.netnus.edu.sg CK1α first phosphorylates β-catenin, which primes it for subsequent phosphorylation by GSK3. nih.govnih.gov This phosphorylated β-catenin is then recognized by the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and rapid degradation by the proteasome. nih.govresearchgate.net As a result, β-catenin cannot accumulate and enter the nucleus, and Wnt target genes remain repressed by T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors complexed with co-repressors like Groucho/TLE. researchgate.netnus.edu.sgresearchgate.net

"On" State (Presence of Wnt Ligand): The pathway is activated when a canonical Wnt ligand (e.g., Wnt1, Wnt3a) binds to an Fzd receptor and its co-receptor, Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). nih.govresearchgate.net This binding leads to the recruitment of the Dishevelled (Dvl) protein to the plasma membrane. nih.govresearchgate.net The activated receptor complex, along with Dvl, inactivates the destruction complex, preventing the phosphorylation and degradation of β-catenin. nih.govresearchgate.net Consequently, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. nih.govresearchgate.net In the nucleus, it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators such as CBP/p300 and Pygo, initiating the transcription of Wnt target genes, including c-myc and cyclin D1. researchgate.netresearchgate.netnih.govimrpress.com

Distinct Features of Non-Canonical (β-Catenin-Independent) Pathways

Non-canonical Wnt pathways regulate cellular processes without involving β-catenin stabilization and nuclear translocation. nih.govnih.govresearchgate.net They are generally divided into two main branches:

Planar Cell Polarity (PCP) Pathway: This pathway is crucial for establishing coordinated cell orientation and movement within a tissue plane. wikipedia.orgspandidos-publications.com Activation involves Wnt binding to a receptor complex, often including Fzd and a co-receptor like ROR1/ROR2 or RYK. spandidos-publications.com This signal is transduced through Dvl to small GTPases such as RhoA and Rac1. researchgate.netresearchgate.net These GTPases, in turn, activate downstream kinases like Rho-associated kinase (ROCK) and Jun N-terminal kinase (JNK), leading to cytoskeletal rearrangements and coordinated cell polarization. researchgate.netresearchgate.netresearchgate.net

Wnt/Ca²⁺ Pathway: This pathway regulates intracellular calcium levels. wikipedia.orgspandidos-publications.com Upon Wnt binding to an Fzd receptor, Dvl activates Phospholipase C (PLC). spandidos-publications.comresearchgate.net PLC activation leads to the release of calcium (Ca²⁺) from intracellular stores. researchgate.netspandidos-publications.com The elevated intracellular Ca²⁺ activates calcium-sensitive enzymes, including Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CamKII), as well as the phosphatase Calcineurin. researchgate.netresearchgate.netresearchgate.net These effectors can then influence various cellular activities, including gene expression through the transcription factor NFAT (Nuclear Factor of Activated T-cells). researchgate.netresearchgate.net

Rationale for Modulating Wnt Signaling in Biological Research

The central role of Wnt signaling in both health and disease makes it a critical target for investigation. nih.govnih.govmdpi.com Aberrant Wnt activity is a hallmark of many cancers, particularly colorectal cancer, where mutations in components like APC are common. spandidos-publications.comoup.com Conversely, insufficient Wnt signaling can impair tissue regeneration and is linked to conditions like osteoporosis and certain neurodegenerative diseases, such as Alzheimer's disease. pnas.orgnih.govnih.gov

The development of small-molecule modulators—both activators and inhibitors—provides invaluable tools for researchers. nih.govpnas.orgnih.gov These compounds allow for the precise, temporal control of Wnt pathway activity in cell culture and animal models. nih.gov Using these tools, scientists can dissect the complex mechanisms of the pathway, identify new components, and explore the physiological consequences of Wnt dysregulation. nih.govmdpi.com Furthermore, these molecules serve as chemical probes that can help validate specific pathway components as potential therapeutic targets for drug development. nih.govnih.gov

Introduction of Wnt Agonist 1 as a Small-Molecule Research Tool

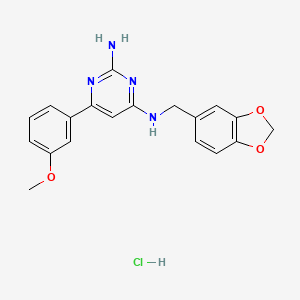

This compound, also known by its research code BML-284, is a cell-permeable pyrimidine (B1678525) derivative that functions as a potent activator of the canonical Wnt/β-catenin signaling pathway. selleckchem.comcaymanchem.comsigmaaldrich.com It has been shown to effectively induce TCF-dependent transcriptional activity, a hallmark of canonical Wnt activation, with a reported EC₅₀ value of approximately 0.7 µM in HEK293T cells. selleckchem.comsigmaaldrich.com A key distinguishing feature of this compound is that its mechanism of action does not involve the inhibition of GSK3β. caymanchem.comsigmaaldrich.com This sets it apart from other common Wnt pathway activators like lithium chloride and BIO (6-bromoindirubin-3′-oxime), which function primarily by inhibiting this kinase. pnas.org This specific mode of action makes this compound a valuable tool for studying Wnt signaling events downstream of the destruction complex but independent of direct GSK3β modulation. caymanchem.com Research has demonstrated its ability to induce nuclear accumulation of β-catenin and mimic Wnt effects in developmental models, such as altering embryonic head specification in Xenopus. selleckchem.comsigmaaldrich.com

Historical Context of its Discovery via Chemical Screens

This compound was identified through a high-throughput chemical screen designed to find novel modulators of the Wnt/β-catenin pathway. caymanchem.com The discovery, published in 2005, involved a cell-based assay using a luciferase reporter gene under the control of a TCF-responsive promoter. caymanchem.com This screening strategy allowed for the rapid testing of a large library of synthetic small molecules for their ability to activate Wnt signaling. pnas.org this compound emerged from this screen as a potent activator. caymanchem.com The use of such unbiased, cell-based chemical screens has become a powerful and widely adopted strategy in the field to discover new chemical probes and potential drug leads that can activate or inhibit the Wnt pathway at various points. pnas.orgnih.gov

Data Tables

Table 1: Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Synonyms | BML-284, Wnt Pathway Activator I | caymanchem.comsigmaaldrich.com |

| CAS Number | 853220-52-7 | caymanchem.comsigmaaldrich.com |

| Molecular Formula | C₁₉H₁₈N₄O₃ | caymanchem.comsigmaaldrich.com |

| Molecular Weight | 350.37 g/mol | sigmaaldrich.com |

| Mechanism | Activates canonical Wnt/β-catenin signaling | selleckchem.comcaymanchem.com |

| EC₅₀ | ~700 nM (0.7 µM) in TCF reporter assay (HEK293T cells) | selleckchem.comcaymanchem.comsigmaaldrich.com |

| Key Feature | Does not inhibit GSK3β (IC₅₀ > 60 µM) | caymanchem.comsigmaaldrich.com |

| Observed Effect | Induces nuclear accumulation of β-catenin | caymanchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | BML-284 |

| 6-bromoindirubin-3′-oxime | BIO |

| Lithium Chloride | LiCl |

| Quercetin | |

| ICG-001 | |

| QS11 |

Properties

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOFNDFDGVAIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Wnt Agonist 1 Action

Activation Profile of Canonical Wnt/β-Catenin Signaling

The canonical Wnt pathway is fundamental to embryonic development, tissue homeostasis, and cell fate determination. nih.gov Its activation is tightly regulated, and dysregulation is often linked to various diseases. nih.gov Wnt agonist 1 serves as a potent activator of this pathway. sigmaaldrich.com

Induction of β-Catenin and TCF-Dependent Transcriptional Activity

This compound potently induces transcriptional activity dependent on β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. axonmedchem.comselleckchem.com In cellular assays using HEK-293T cells, this compound demonstrates a dose-dependent induction of this activity with a reported EC50 value of 0.7 μM. adooq.comsigmaaldrich.comselleckchem.com This activation of downstream gene transcription is a hallmark of the canonical Wnt pathway. sigmaaldrich.com When β-catenin translocates to the nucleus, it partners with TCF/LEF transcription factors to initiate the expression of Wnt-responsive genes. nih.gov Among the first identified and key target genes are CYCLIN D1 and c-MYC, which are critical for cell proliferation. frontiersin.org

Mechanisms of β-Catenin Stabilization and Nuclear Translocation

In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3 (GSK3) continuously phosphorylates cytoplasmic β-catenin. nih.gov This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. oup.com

The binding of a Wnt ligand, or in this case the action of this compound, disrupts this process. The activation of the pathway leads to the recruitment of the destruction complex to the cell membrane, preventing it from phosphorylating β-catenin. aacrjournals.org This inhibition of phosphorylation stabilizes β-catenin, allowing it to accumulate in the cytoplasm. frontiersin.org

This accumulated β-catenin is then free to translocate into the nucleus. sigmaaldrich.com Studies have shown that treatment of human brain endothelial cells (hCMEC/D3) with this compound leads to a significant increase in the percentage of cells showing nuclear or perinuclear β-catenin staining. selleckchem.com This nuclear translocation is a critical step, as it allows β-catenin to interact with TCF/LEF transcription factors and initiate the transcription of target genes. aacrjournals.org

Interaction with Wnt Pathway Receptors and Coreceptors

The initiation of the Wnt signaling cascade occurs at the cell surface through the interaction of Wnt ligands with a receptor complex. sigmaaldrich.com

Role of Frizzled Receptors and LRP5/6 Co-receptors

The canonical Wnt pathway is activated when a Wnt ligand binds to a receptor complex consisting of a seven-transmembrane Frizzled (Fzd) receptor and a single-pass low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor. nih.govnih.gov The formation of this Wnt-Fzd-LRP5/6 ternary complex is a crucial event that triggers the downstream signaling cascade. nih.gov The interaction brings the intracellular domains of Fzd and LRP5/6 into proximity, leading to the recruitment of cytoplasmic proteins like Dishevelled (Dvl) and Axin. nih.gov This recruitment is essential for the subsequent inhibition of the β-catenin destruction complex. aacrjournals.org While this compound mimics the effects of Wnt ligands, the precise nature of its interaction with the Fzd and LRP5/6 receptor complex is a subject of ongoing research.

Differentiation from GSK-3β Inhibitors and Other Modulators

A key characteristic of this compound is that it activates the Wnt pathway without directly inhibiting the activity of GSK-3β. selleckchem.comsigmaaldrich.com This distinguishes it from many other small-molecule Wnt pathway activators, such as CHIR99021 and lithium chloride, which function primarily by inhibiting GSK-3β. mdpi.comnih.gov GSK-3β inhibitors are potent activators of the canonical Wnt pathway because they directly block the phosphorylation and subsequent degradation of β-catenin. pnas.org

This compound's mechanism, therefore, likely acts upstream of GSK-3β, possibly at the level of the receptor complex or by interfering with the assembly or function of the destruction complex in a manner that does not involve direct GSK-3β inhibition. sigmaaldrich.comselleckchem.com This makes this compound a valuable tool for studying the physiological processes of the Wnt pathway, allowing for the dissection of events downstream of receptor activation but independent of direct GSK-3β modulation. selleckchem.com Other modulators of the Wnt pathway can include those that disrupt the interaction between Axin and β-catenin, like SKL2001, or those that affect protein trafficking, such as QS11. medchemexpress.com

Identification and Validation of Downstream Wnt Target Genes

The activation of the Wnt/β-catenin pathway by this compound culminates in the transcriptional regulation of a specific set of downstream target genes. The nuclear accumulation of β-catenin and its association with TCF/LEF transcription factors leads to the activation of genes involved in a multitude of cellular processes. spandidos-publications.com

Key target genes of the canonical Wnt pathway that are upregulated upon its activation include:

c-Myc : A transcription factor that plays a crucial role in cell proliferation and has been shown to be a direct target of the Wnt-β-catenin pathway. frontiersin.orgbiologists.com

Cyclin D1 : A key regulator of the cell cycle, its transcription is induced by β-catenin, promoting cell proliferation. frontiersin.org

Axin2 : This gene encodes a component of the β-catenin destruction complex and its upregulation represents a negative feedback loop to attenuate Wnt signaling. molbiolcell.org

Nkd1 : Another negative feedback regulator of the Wnt pathway. molbiolcell.org

Dickkopf-1 (DKK-1) : Encodes a secreted Wnt antagonist that can also be induced by Wnt signaling, forming another negative feedback loop. nih.gov

The table below summarizes some of the well-established downstream target genes of the canonical Wnt/β-catenin signaling pathway.

| Target Gene | Function |

| c-Myc | Transcription factor, cell proliferation |

| Cyclin D1 | Cell cycle regulation |

| Axin2 | Negative feedback regulation |

| Nkd1 | Negative feedback regulation |

| DKK-1 | Wnt antagonist, negative feedback |

Experimental validation of the upregulation of these and other target genes in response to this compound treatment would provide further confirmation of its mechanism of action and its utility as a specific activator of the canonical Wnt/β-catenin pathway.

Investigating Wnt Agonist 1 in Developmental Biology Models

Role in Embryonic Patterning and Morphogenesis Research

Wnt signaling is a cornerstone of embryonic development, orchestrating cell proliferation, differentiation, and migration to shape the forming organism. biologists.comsigmaaldrich.com The activation of this pathway by agonists is essential for establishing the primary body axes and for the morphogenesis of numerous tissues and organs derived from all three germ layers. biologists.comwikipedia.org The Wnt/β-catenin signaling pathway, in particular, is a conserved system that regulates these complex processes. biologists.com

The establishment of the anteroposterior (A-P), or head-to-tail, axis is a critical event in early embryogenesis, and Wnt signaling is a key regulator of this process. biologists.comwikipedia.org In vertebrate models, a gradient of Wnt/β-catenin signaling activity patterns the A-P axis. plos.orgnih.gov High levels of Wnt signaling in the posterior region promote tail formation, while the inhibition of this signaling in the anterior allows for head development. biologists.com

In sea urchin embryos, a progressive posterior-to-anterior wave of Wnt signaling, involving ligands such as Wnt1 and Wnt8, is responsible for restricting anterior neuroectoderm identity to the most anterior cells. plos.org This process is counteracted by the Wnt antagonist Dkk1, which protects the anterior identity. plos.org Similarly, in vertebrates, Wnt antagonists are expressed in the anterior to shield developing forebrain structures from posteriorizing signals. plos.org Studies using modulators of the Wnt pathway have demonstrated a dose-dependent response, where varying levels of the signal specify different regional identities along the A-P axis. nih.gov

| Model Organism | Wnt Agonist(s) | Key Finding in A-P Axis Specification | Reference(s) |

| Xenopus (Frog) | Wnt/β-catenin signaling | High posterior signaling defines tail formation; inhibition anteriorly permits head development. | biologists.com |

| Sea Urchin | Wnt1, Wnt8 | A posterior-to-anterior wave of signaling restricts anterior identity. | plos.org |

| Vertebrates (General) | Wnt ligands | A gradient of Wnt/β-catenin signaling patterns the A-P axis. | nih.gov |

| Mammals | Wnts, Nodal, BMPs, FGFs | A combination of morphogens, including Wnts, establishes the posterior region during gastrulation. | wikipedia.org |

The precise regulation of Wnt signaling is critical for the development of specific organs. In head development, the inhibition of canonical Wnt signaling is a prerequisite for the formation of anterior head structures. biologists.com Upregulation of Wnt1 expression, for instance, can lead to the truncation of rostral forebrain structures, including the eye field. nih.gov

In eye organogenesis, Wnt signaling plays a complex and tightly regulated role. nih.govfrontiersin.org It is involved in patterning the optic cup, lens development, and the development of the retinal vascular system. nih.gov While low levels of Wnt/β-catenin signaling may be necessary for the initial specification of the eye field, its subsequent suppression by antagonists is crucial for the proper development of the forebrain and eyes. nih.govfrontiersin.org In contrast, non-canonical Wnt signaling, activated by ligands like Wnt11, is required for the morphogenetic movements of retinal precursors. nih.gov Loss-of-function mutations in components of the Wnt pathway can lead to severe eye defects, highlighting its essential role. nih.gov

Influence on Cell Fate Determination During Early Development

Wnt agonists are pivotal in directing the fate of undifferentiated cells during the early stages of development. sigmaaldrich.comwikipedia.org The Wnt signaling pathway influences cell fate decisions that are essential for the formation of all major organ systems. researchgate.net By modulating gene expression, Wnt signaling can guide pluripotent stem cells toward specific lineages. wikipedia.orgnih.gov

Wnt signaling plays a crucial role in the differentiation of pluripotent stem cells into the three primary germ layers: ectoderm, mesoderm, and endoderm. wikipedia.orgnih.gov Activation of the Wnt/β-catenin pathway is a key step in inducing the differentiation of pluripotent cells, such as embryonic stem cells (ESCs), into mesoderm and endoderm progenitor cells. wikipedia.orgnih.govbiologists.com These progenitors can then give rise to a variety of cell types, including cardiac, endothelial, and vascular smooth muscle lineages. wikipedia.org In mouse ESCs, a pulse of a Wnt agonist like CHIR99021 can induce gastrulation-like events, promoting the formation of mesoderm and endoderm while suppressing neuroectoderm markers. biologists.com In human ESCs, activating the Wnt pathway leads to the loss of self-renewal and the induction of mesodermal genes. pnas.org

| Stem Cell Type | Wnt Agonist/Activator | Outcome of Wnt Activation | Reference(s) |

| Pluripotent Stem Cells | Wnt signaling | Induces differentiation into mesoderm and endoderm progenitors. | wikipedia.orgnih.gov |

| Mouse Embryonic Stem Cells | CHIR99021 (Wnt agonist) | Induces gastrulation, favoring mesoderm and endoderm formation over neuroectoderm. | biologists.com |

| Human Embryonic Stem Cells | Wnt ligand | Loss of self-renewal and induction of mesoderm lineage genes. | pnas.org |

Wnt signaling has a dual and context-dependent role in neural development. While suppression of Wnt signaling is necessary for anterior neural fate, Wnt agonists like Wnt1 play a significant role in posterior neural development and in maintaining the pool of neural stem cells. wikipedia.orgnih.gov Wnt1 is known to antagonize neural differentiation and is a key factor in promoting the self-renewal of neural stem cells. wikipedia.org This function is critical for the regeneration of nervous system cells. wikipedia.org The Wnt/β-catenin pathway also participates in establishing the dorsoventral axis of the central nervous system, where high Wnt signaling specifies the dorsal region. wikipedia.org

The Wnt signaling pathway, activated by agonists like Wnt1, is instrumental in the development of a wide array of specific tissues. wikipedia.orgplos.orgtulane.eduijbs.com

Bone: Canonical Wnt signaling is a potent stimulator of osteoblast differentiation and bone formation. tulane.edunih.govmdpi.com Wnt agonists promote the commitment of mesenchymal stem cells to the osteoblastic lineage. mdpi.com Wnt1, along with other Wnt ligands, is expressed in bone tissue and is induced during bone formation processes. tulane.edujci.org Mutations in Wnt1 have been linked to osteogenesis imperfecta, a disorder characterized by brittle bones, underscoring its critical role in skeletal development. tulane.edu

Heart: The role of Wnt signaling in heart development is biphasic. ijbs.combiologists.com Early activation of canonical Wnt signaling by agonists can promote the differentiation of embryonic stem cells into cardiomyocytes and stimulate mesoderm specialization into the heart tube. ijbs.com Wnt1 activation has been shown to have proangiogenic effects, promoting increased blood flow and capillary density in ischemic models. nih.gov However, sustained activation later in development can be inhibitory. ijbs.com After myocardial injury, Wnt1 is upregulated and contributes to cardiac repair processes. ijbs.com

Muscle: Wnt signaling is involved in multiple stages of myogenesis, from the activation of muscle stem cells (satellite cells) to their fusion into myotubes. researchgate.netfrontiersin.org Both canonical and non-canonical Wnt pathways regulate muscle formation and homeostasis. mdpi.com Wnt agonists can enhance acetylcholine (B1216132) receptor (AChR) clustering, a key step in the formation of the neuromuscular junction. biologists.com

Lung: In lung development, Wnt signaling is essential for cell-fate specification, proliferation, and morphogenesis. plos.orgd-nb.info Wnt1 is expressed in the bronchial and alveolar epithelium of the adult human lung. plos.org While its role in fetal lung development is less characterized than other Wnt proteins, the pathway's general importance is demonstrated by studies where inhibition of canonical Wnt signaling impairs lung branching morphogenesis. plos.org

Ovary: Wnt signaling is critical for female sex determination and ovarian development. wikipedia.orgpnas.orgmdpi.com Agonists such as Wnt4 and R-spondin 1 (RSPO1) are essential for stimulating granulosa cell differentiation and suppressing testicular development pathways. mdpi.com The Wnt pathway also regulates the proliferation of germ cells, with genetic deletion of the Wnt agonist Rspo1 leading to impaired germ cell proliferation and differentiation. pnas.org

Application of Wnt Agonist 1 in Stem Cell Research and Regenerative Biology

Modulation of Stem Cell Proliferation and Self-Renewal Capacity

Activation of the canonical Wnt/β-catenin pathway is a primary mechanism for promoting the proliferation and self-renewal of multiple types of stem cells. uevora.pthubrecht.eu This has been extensively studied in embryonic stem cells and various adult tissue-specific stem cell populations. uevora.ptmdpi.com The binding of a Wnt agonist to its receptor complex initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription to drive cell cycle progression and maintain a stem-like state. plos.org

The role of Wnt signaling in embryonic stem cells (ESCs) presents a complex, species-dependent picture. In mouse embryonic stem cells (mESCs), activation of the Wnt pathway is widely recognized as a potent promoter of self-renewal and pluripotency. nih.gov Upregulating the pathway, whether by adding a Wnt ligand like WNT3A, inhibiting the enzyme GSK3 with compounds such as 6-bromoindirubin-3'-oxime (B1676677) (BIO), or overexpressing β-catenin, effectively maintains the undifferentiated state of mESCs. nih.govnih.gov

In contrast, the function of Wnt signaling in human embryonic stem cells (hESCs) is more controversial, with studies reporting conflicting roles in either self-renewal or differentiation. pnas.orgnih.gov Some research indicates that activating the pathway with agonists can transiently support the proliferation and expression of pluripotency markers in hESCs, but often fails to maintain long-term self-renewal. pnas.org Other studies suggest that sustained Wnt activation promotes the loss of self-renewal and drives differentiation, particularly towards mesoderm lineages. pnas.orgnih.govresearchgate.net However, more recent findings indicate that in naïve-state hESCs, which more closely resemble mESCs, endogenous Wnt signaling is active and its inhibition reduces cell proliferation, suggesting it is required for efficient self-renewal in this specific pluripotent state. uw.edu

Table 1: Effects of Wnt Agonists on Embryonic Stem Cell Proliferation and Self-Renewal

| Wnt Agonist | Cell Type | Key Research Finding(s) | Citations |

| WNT3A | mESCs | Promotes self-renewal and maintains pluripotency. | nih.gov |

| WNT3A | hESCs | Induces loss of self-renewal and differentiation towards mesoderm and endoderm lineages. | pnas.orgnih.gov |

| BIO (GSK-3 Inhibitor) | mESCs, hESCs | Maintains the undifferentiated phenotype and sustains expression of pluripotency-specific transcription factors in both cell types. | nih.gov |

| CHIR99021 (GSK-3 Inhibitor) | hESCs (Naïve) | Supports self-renewal and proliferation in naïve hESCs. | mdpi.com |

In adult tissues, Wnt signaling is fundamental for maintaining stem cell niches and driving tissue regeneration following injury. uevora.ptmdpi.com Wnt agonists are critical tools for studying and promoting the expansion of these specialized stem cell populations in vitro and in vivo.

The canonical Wnt/β-catenin pathway is known to support the proliferation and self-renewal of mesenchymal stem cells (MSCs). frontiersin.orgspandidos-publications.com Studies using exogenous Wnt ligands, such as Wnt1 and Wnt3a, have demonstrated that activating the pathway promotes the expansion of MSCs while preserving their clonogenic capabilities. frontiersin.org Similarly, small molecule GSK-3 inhibitors that function as Wnt agonists, such as BIO and CHIR99021, have been shown to increase MSC proliferation. nih.govresearchgate.net For instance, treatment with BIO was found to significantly increase MSC populations in both standard 2D culture and when encapsulated in hydrogels, without compromising their multipotent ability to differentiate into osteoblasts, chondrocytes, and adipocytes. nih.gov

Table 2: Effects of Wnt Agonists on Mesenchymal Stem Cell Proliferation

| Wnt Agonist | Cell Type | Key Research Finding(s) | Citations |

| Wnt1, Wnt3a | Human MSCs | Promotes MSC expansion while maintaining clonogenic properties. | frontiersin.org |

| BIO | Human MSCs | Increases β-catenin activity and boosts MSC population growth 1.8-fold in 2D culture without reducing multipotency. | nih.gov |

| CHIR99021, LiCl | Human MSCs | Increased the proliferation of human MSCs to a similar extent as treatment with WNT3A protein. | researchgate.net |

The Wnt pathway is the dominant force driving the proliferation and self-renewal of intestinal stem cells (ISCs) located at the base of intestinal crypts. plos.orgd-nb.infonih.gov Activation of Wnt signaling is essential for maintaining the ISC pool and for the continuous renewal of the intestinal epithelium. researchgate.netmdpi.com The Wnt agonist R-spondin-1 has been shown to induce profound hyperproliferation of intestinal crypts in vivo. tandfonline.com In vitro, the culture of intestinal organoids, which mimic the intestinal epithelium, is critically dependent on the presence of Wnt agonists like R-spondin and Wnt3a to support the self-renewal and expansion of Lgr5+ ISCs. mdpi.comembopress.org

Table 3: Effects of Wnt Agonists on Intestinal Stem Cell Proliferation and Self-Renewal

| Wnt Agonist | Cell Type | Key Research Finding(s) | Citations |

| R-spondin-1 | Mouse ISCs | In vivo injection causes profound hyperproliferation of intestinal crypts. | tandfonline.com |

| R-spondin-1 | Mouse ISCs | Essential supplement for in vitro organoid culture to maintain ISC self-renewal. | d-nb.infomdpi.com |

| Wnt3a | Mouse ISCs | A key factor, along with R-spondin, for the successful culture and proliferation of ISCs in organoids. | mdpi.com |

| Wg (Wnt homolog) | Drosophila ISCs | Acts as a niche signal to maintain the self-renewal of ISCs. | nih.gov |

Wnt signaling plays a multifaceted role in adult neurogenesis, influencing the self-renewal, proliferation, and differentiation of neural stem cells (NSCs). nih.gov Activation of the Wnt/β-catenin pathway by agonists like Wnt3a has been shown to boost the proliferation of adult hippocampal progenitors. nih.gov Similarly, the Wnt agonist Wnt7a stimulates NSC proliferation through the nuclear receptor TLX and is considered essential for NSC self-renewal. nih.govresearchgate.net The use of small molecule Wnt activators like CHIR-99021 has also been effective in generating and maintaining the self-renewal of NSCs derived from human pluripotent stem cells. mdpi.com However, the response can be complex, with some studies indicating that Wnt stimulation can also instruct neuronal differentiation, suggesting a dose-dependent or context-specific role. biorxiv.org

Table 4: Effects of Wnt Agonists on Neural Stem Cell Proliferation and Self-Renewal

| Wnt Agonist | Cell Type | Key Research Finding(s) | Citations |

| Wnt3a | Adult Hippocampal Progenitors | Boosts progenitor proliferation and promotes neuronal fate. | nih.gov |

| Wnt7a | Adult Mouse NSCs | Activates Wnt/β-catenin signaling to stimulate NSC proliferation and self-renewal. Loss of Wnt7a reduces self-renewal ability. | nih.govresearchgate.net |

| CHIR-99021 | hPSC-derived NSCs | In combination with LIF, maintains the self-renewal and proliferation of expandable neural stem cells in vitro. | mdpi.com |

Airway basal cells are the primary stem cells of the airway epithelium, responsible for its maintenance and regeneration after injury. ersnet.orgucl.ac.uk The Wnt/β-catenin signaling pathway has been identified as a promoter of basal cell proliferation. ersnet.org Functional experiments using primary organoid models have revealed that Wnt pathway activity is required for the self-renewal and maintenance of LGR5+ basal stem cells. biorxiv.org Phenotype-based screening of compound libraries identified several small-molecule Wnt pathway activators, such as 1-azakenpaullone (B1663955), as potent pro-proliferative agents for human airway basal cells. ucl.ac.uk In vivo administration of 1-azakenpaullone in mice was shown to activate Wnt target genes and increase the proliferation of tracheal epithelial cells, highlighting the potential for Wnt agonists to promote airway regeneration. ucl.ac.uk Furthermore, the Wnt downstream transcription factor Lef-1 has been shown to be essential for basal cell cycle progression and proliferation. researchgate.net

Table 5: Effects of Wnt Agonists on Airway Basal Stem Cell Proliferation

| Wnt Agonist | Cell Type | Key Research Finding(s) | Citations |

| Generic Wnt/β-catenin activation | Airway Basal Cells | Promotes basal cell proliferation. | ersnet.org |

| R-SPONDIN | Human Airway Basal Cells | Addition of R-spondin protein to organoid cultures enhanced maintenance of LGR5+ basal cells and improved colony formation. | biorxiv.org |

| 1-azakenpaullone | Human Airway Basal Cells | Identified in a compound screen as a pro-proliferative agent; induced Wnt target gene activation and basal cell proliferation in mice. | ucl.ac.uk |

Adult Tissue-Specific Stem Cell Populations

Apical Papilla Stem Cells (SCAP)

Stem cells from the apical papilla (SCAP) are a source of mesenchymal stem cells found at the tip of developing tooth roots. springermedizin.de Research indicates that the Wnt/β-catenin signaling pathway plays a significant role in the fate of these cells. Activation of this pathway has been shown to promote both the proliferation and the odonto/osteogenic differentiation of SCAP. nih.gov

Studies using lithium chloride, a known activator of the Wnt/β-catenin pathway, demonstrated increased SCAP proliferation. nih.gov Furthermore, this activation led to an upregulation of genes related to mineralization, such as dentin sialophosphoprotein and osteocalcin, and enhanced alkaline phosphatase (ALP) activity and the formation of mineralized nodules. nih.gov This suggests that Wnt agonists can drive SCAP towards a mineralizing lineage, which is crucial for dental tissue regeneration. nih.govresearchgate.net Conversely, inhibition of the Wnt pathway has also been shown to enhance the expression of osteogenic markers in SCAPs, indicating a complex regulatory role for this pathway that may be context-dependent. springermedizin.ded-nb.info

Regulation of Stem Cell Differentiation and Lineage Commitment

Wnt agonist 1, by activating the canonical Wnt/β-catenin pathway, plays a multifaceted and often context-dependent role in directing the differentiation of stem cells into various lineages. The timing and level of Wnt signaling activation are crucial determinants of the ultimate cell fate. biologists.comwikipedia.orgresearchgate.netpnas.org For instance, in human embryonic stem cells (hESCs), the level of Wnt activity can influence whether the cells differentiate towards endodermal and cardiac lineages (high Wnt activity) or neuroectodermal lineages (low Wnt activity). researchgate.net

Osteogenic Differentiation Research

The influence of Wnt signaling on osteogenic differentiation is a well-documented but complex area of research. Generally, activation of the canonical Wnt/β-catenin pathway is considered a key signal for promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. mdpi.com Wnt agonists have been shown to facilitate this process. For example, Wnt10b is known to encourage osteogenesis and lead to increased bone mass. mdpi.com

In studies involving glucocorticoid-induced osteonecrosis of the femoral head (GONFH), a condition characterized by bone loss, treatment with this compound was found to mitigate the accumulation of fat droplets and the thinning of trabecular bone by activating β-catenin signaling. elifesciences.orgelifesciences.org This activation helps restore the balance between osteogenic (bone-forming) and adipogenic (fat-forming) differentiation of bone marrow stromal cells (BMSCs). elifesciences.orgelifesciences.org Furthermore, the Wnt agonist CHIR99021 has been used to treat osteocytes, which in turn create an osteogenic microenvironment that promotes the osteogenic differentiation of stromal cells. nih.gov

However, the role of Wnt signaling is not always straightforward. Some studies have reported that continuous Wnt activation can, in some contexts, suppress osteogenic differentiation. researchgate.net This highlights the intricate nature of Wnt pathway regulation in bone formation.

Chondrogenic Differentiation Studies

The role of Wnt agonists in chondrogenic differentiation, the process of forming cartilage, is also complex and appears to be highly dependent on the specific Wnt ligand and the cellular context. Some Wnt proteins, such as Wnt1 and Wnt4, have been found to inhibit chondrogenic differentiation. e-neurospine.org Conversely, other studies suggest that activation of the Wnt pathway can promote chondrogenesis. For instance, the Wnt agonist lithium chloride (LiCl) was shown to enhance the expression of chondrogenic markers like Sox-9 and aggrecan in pericyte cultures. ahajournals.org Similarly, inhibitors of GSK-3β, which effectively activate the Wnt pathway, have been reported to enhance the chondrogenic differentiation of mesenchymal stem cells. nih.gov

It has been proposed that low levels of Wnt signaling may promote chondrogenic differentiation of human MSCs, while high levels inhibit it and instead promote chondrocyte hypertrophy, a marker of cartilage degradation. nih.govfrontiersin.org This suggests that a precise level of Wnt pathway activation is necessary for successful cartilage formation.

Odontogenic Differentiation of Pulp Stem Cells

The differentiation of dental pulp stem cells (DPSCs) into odontoblasts, the cells that form dentin, is regulated by Wnt signaling in a complex manner. While Wnt signaling is crucial for tooth development, its precise role in adult DPSC differentiation is debated. frontiersin.org Some studies indicate that activation of canonical Wnt signaling by agonists like Wnt10a can increase the proliferation of DPSCs but negatively regulate their differentiation into odontoblasts by down-regulating key odontoblast-specific genes. frontiersin.orgmdpi.comfrontiersin.org Research using Wnt-1 showed an inhibition of alkaline phosphatase (ALP) activity and the formation of mineralized nodules in DPSCs, suggesting a negative regulatory role in odontoblast-like differentiation. researchgate.net

In contrast, other research points to a positive role for Wnt activation. For example, the Wnt agonist R-spondin 2 has been shown to induce odontogenic differentiation in hDPSCs by increasing the expression of markers like dentin sialophosphoprotein and dentin matrix protein-1, an effect mediated through the Wnt/β-catenin pathway. frontiersin.org This discrepancy suggests that the effect of Wnt agonists on odontogenic differentiation may depend on the specific agonist, its concentration, and the state of the target cells. mdpi.comnih.gov

Myogenic and Cardiomyogenic Differentiation Research

Wnt signaling is essential for both muscle (myogenic) and heart muscle (cardiomyogenic) development. nih.govahajournals.org During embryonic development, specific Wnt proteins like Wnt1 and Wnt3a are crucial for inducing myogenesis from somites. nih.gov In adult muscle regeneration, canonical Wnt signaling is important for the differentiation of muscle stem cells (satellite cells). nih.govfrontiersin.org Pharmacological activators of the canonical Wnt pathway have been shown to promote myogenic differentiation. nih.govmdpi.com For instance, activation of the pathway can induce the expression of key myogenic regulatory factors like myogenin. d-nb.info

In the context of cardiomyogenesis, the role of Wnt signaling is biphasic. biologists.comnih.gov Early activation of the Wnt/β-catenin pathway in embryonic stem cells promotes differentiation into cardiomyocytes. biologists.comresearchgate.net However, later activation of the same pathway can inhibit the formation of heart muscle cells. biologists.comnih.gov Small molecules that act as Wnt agonists, such as CHIR99021, are used in protocols to direct the differentiation of human pluripotent stem cells into cardiomyocytes, typically by activating the pathway at the initial stage of differentiation. nih.govresearchgate.nettocris.com

Epidermal and Hair Follicle Development

Wnt signaling is a master regulator of skin and hair follicle development. mdpi.comnih.govtandfonline.com The initiation of hair follicle formation during embryonic development is dependent on Wnt signals from the epidermis. researchgate.netencyclopedia.pubnih.gov Activation of the Wnt/β-catenin pathway is a critical early step that leads to the formation of the hair placode, the precursor to the hair follicle. nih.govnih.govoup.com Wnt agonists like Wnt10b are produced by the developing placode and are involved in the subsequent stages of hair follicle organogenesis. nih.gov

In the adult, Wnt signaling plays a crucial role in the hair cycle, particularly in promoting the transition from the resting (telogen) phase to the growth (anagen) phase. oup.comnih.gov Activation of Wnt/β-catenin signaling in hair follicle stem cells is sufficient to induce this transition and can lead to the formation of new hair follicles. nih.gov For example, R-spondin 1, a secretory agonist of the Wnt/β-catenin pathway, is known to be involved in hair follicle development. mdpi.combiologists.com

Investigations of Wnt Agonist 1 in Pre Clinical Disease Models

Research in Oncological Models (Pre-clinical)

In the realm of oncology, Wnt agonist 1 has been evaluated for its impact on different cancer types, demonstrating its ability to modulate key cellular processes involved in tumor progression.

Impact on Neuroblastoma Cell Viability and Apoptosis

This compound has shown notable effects on neuroblastoma, a common childhood cancer. researchgate.netaacrjournals.org Research indicates that activation of the Wnt/β-catenin signaling pathway by this agonist can lead to a decrease in neuroblastoma cell viability. researchgate.netoncotarget.com This reduction in viability is primarily achieved through the induction of apoptosis, or programmed cell death. oncotarget.commdpi.com

Studies have demonstrated that this compound treatment can downregulate the expression of MYC and MYCN mRNA, which are critical oncogenes in neuroblastoma. researchgate.netmdpi.com The compound's ability to reduce cell viability has been observed in a time- and concentration-dependent manner. researchgate.net Interestingly, the pro-apoptotic effect of this compound in neuroblastoma appears to be independent of p53, a key tumor suppressor protein. researchgate.net Furthermore, it has been shown that both the activation and inhibition of the Wnt/β-catenin pathway can impair the viability of neuroblastoma cells, suggesting a delicate balance is crucial for cell survival. mdpi.comresearchgate.net

| Cell Line | Effect of this compound | Key Findings | Citation |

|---|---|---|---|

| IMR32 | Reduced cell viability, induced apoptosis | Downregulation of MYC mRNA levels. | oncotarget.commdpi.comresearchgate.net |

| SY5Y | Reduced cell viability | Demonstrated time and concentration-dependent effects. | researchgate.net |

Context-Dependent Role in Osteosarcoma Growth and Metastasis

The role of Wnt signaling in osteosarcoma, a type of bone cancer, is complex, and the effects of its modulation can be context-dependent. While some studies suggest that aberrant Wnt signaling activation is implicated in osteosarcoma, others indicate that it may have anti-tumorigenic effects. oncotarget.comnih.gov For instance, the inhibition of the Wnt signaling inhibitor Dickkopf-1 (DKK1) has been shown to slow the growth of osteosarcoma xenografts and inhibit metastasis in pre-clinical models. nih.gov This suggests that in some contexts, activation of the Wnt pathway could be beneficial. However, other research points to the Wnt/β-catenin pathway's role in promoting the self-renewal of cancer stem-like cells in osteosarcoma, which contributes to tumor growth and chemoresistance. researchgate.net Therefore, the specific impact of this compound on osteosarcoma growth and metastasis requires further elucidation to understand its therapeutic potential in this particular cancer.

Exploration in Other Pre-clinical Cancer Cell Lines

Beyond neuroblastoma and osteosarcoma, the effects of modulating the Wnt pathway have been explored in various other cancer cell lines. For example, in colorectal cancer cells, treatment with a Wnt agonist has been observed to induce cell rounding and apoptosis. oncotarget.com The Wnt signaling pathway is known to be involved in the development and progression of numerous cancers, including breast, lung, and gastric cancers. spandidos-publications.comembopress.org The therapeutic strategy of targeting this pathway is being actively investigated, with several small molecule inhibitors and activators undergoing pre-clinical and clinical evaluation. spandidos-publications.comnih.govamegroups.org The response to Wnt pathway modulation, however, can vary significantly between different cancer types and even between different cell lines of the same cancer, highlighting the need for a targeted approach. mdpi.com

Studies in Inflammation and Oxidative Stress Models (Pre-clinical)

This compound has also been investigated for its potential to mitigate tissue damage in models of inflammation and oxidative stress, particularly in the context of ischemia-reperfusion injury.

Renal Ischemia-Reperfusion Injury Attenuation

In pre-clinical models of renal ischemia-reperfusion (IR) injury, a condition that can lead to acute kidney injury, this compound has demonstrated protective effects. nih.govkrcp-ksn.orgnih.gov Administration of the agonist prior to ischemia was found to improve renal function and preserve the histological structure of the kidneys. nih.govselleckchem.com The protective mechanism involves the upregulation of β-catenin and its downstream target, cyclin D1, which promotes renal regeneration. nih.gov Furthermore, this compound was shown to reduce oxidative stress by decreasing the levels of inducible nitric oxide synthase (iNOS) and other markers of oxidative damage. nih.govnih.gov

| Model | Effect of this compound | Key Findings | Citation |

|---|---|---|---|

| Rat renal ischemia-reperfusion | Improved renal function, reduced tissue damage | Restored β-catenin and cyclin D1 levels, decreased markers of oxidative stress and inflammation. | nih.govnih.govselleckchem.com |

Modulation of Inflammatory Cytokines

A key aspect of the protective effects of this compound in ischemia-reperfusion injury is its ability to modulate the inflammatory response. nih.govnih.gov In a rat model of renal IR, the agonist significantly inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.govselleckchem.com This anti-inflammatory effect was also observed in a model of hepatic ischemia-reperfusion, where Wnt agonist administration led to a significant reduction in systemic and local levels of IL-6. nih.gov By dampening the inflammatory cascade, this compound helps to limit the secondary tissue damage that often follows an ischemic event. nih.govnih.gov The Wnt signaling pathway's role in modulating immune responses is an active area of research, with implications for a variety of inflammatory diseases. nih.govnih.gov

Research in Neurodegenerative Disease Pathways (Pre-clinical)

The Wnt signaling pathway is a critical regulator of neural development, and its sustained expression in the mature nervous system is vital for homeostasis, governing processes like synaptic plasticity, neurogenesis, and neuronal survival. portlandpress.com Dysregulation of this pathway is increasingly implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.comnih.govmdpi.com In conditions like Alzheimer's and Parkinson's, Wnt/β-catenin signaling is often found to be downregulated, contributing to neuronal loss and cognitive decline. nih.govnih.gov Consequently, the activation of this pathway using agonists is a significant area of pre-clinical investigation. nih.govnih.gov this compound, also known as BML-284, is a cell-permeable activator of the Wnt signaling pathway that functions by inducing β-catenin- and TCF-dependent transcriptional activity. selleckchem.com Pre-clinical research explores the potential of such agonists to counteract neurodegenerative processes.

Synaptic Plasticity and Neurogenesis Research

Investigations in pre-clinical models have focused on the capacity of Wnt pathway activation to restore synaptic function and promote the generation of new neurons, two processes severely affected in neurodegenerative disorders.

Synaptic Plasticity

Proper Wnt signaling is fundamental for the formation, maintenance, and plasticity of synapses. nih.govoup.com Synapse loss is an early feature of Alzheimer's disease that strongly correlates with cognitive decline. mdpi.comoup.com Pre-clinical studies demonstrate that activating the Wnt pathway can counteract synaptic deficits.

Endogenous Wnt agonists, such as Wnt1 and Wnt3a, have been shown to promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory. mdpi.comnih.gov Conversely, blocking the pathway impairs LTP. nih.govjneurosci.org In vivo studies using Wnt signaling activators in adult wild-type mice have confirmed these findings, showing that pathway activation enhances excitatory synaptic transmission and improves episodic memory. jneurosci.org

In the context of Alzheimer's disease models, the Wnt antagonist Dickkopf-1 (Dkk1) is often elevated, mediating synaptic loss induced by amyloid-β (Aβ) oligomers. oup.comfrontiersin.org Research using hippocampal slices and animal models has shown that activating Wnt signaling can protect synapses from Aβ-induced damage and reverse cognitive deficits. oup.comjneurosci.org For instance, the Wnt signaling potentiator WASP-1 was found to rescue synaptic dysfunction in APP/PS1 transgenic mice, a model for Alzheimer's disease. jneurosci.org These findings highlight the potential of Wnt agonists to preserve the structural and functional integrity of synapses. portlandpress.comjneurosci.org

| Wnt Agonist / Modulator | Pre-clinical Model | Key Findings on Synaptic Plasticity | Reference |

|---|---|---|---|

| Endogenous Wnt1, Wnt3a | In vitro / Hippocampal Slices | Increases Long-Term Potentiation (LTP). | mdpi.comnih.gov |

| WASP-1 (Wnt potentiator) | Adult Wild-Type and APP/PS1 Mice | Increases excitatory synaptic transmission; enhances LTP; reverses synaptic dysfunction in AD model. | jneurosci.org |

| FOXY-5 (Wnt5a mimetic) | Adult Wild-Type and APP/PS1 Mice | Improves memory function and synaptic integrity in AD model. | jneurosci.org |

| General Wnt Pathway Activation | Hippocampal Neurons | Protects against amyloid-β-induced synaptic impairment. | oup.comjneurosci.org |

Neurogenesis

The Wnt/β-catenin pathway is a master regulator of adult neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs). mdpi.comnih.gov This process, which primarily occurs in the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ), is crucial for learning, memory, and mood regulation, and is impaired by aging and neurodegenerative diseases. mdpi.comnih.gov

Pre-clinical research has established that activating the Wnt pathway can stimulate adult neurogenesis. nih.govnih.gov Astrocytes within the neurogenic niche secrete Wnt molecules that regulate NSC self-renewal and differentiation. mdpi.com Overexpression of Wnt3, for example, has been shown to enhance neurogenesis from adult hippocampal stem cells both in vitro and in vivo. mdpi.com Wnt agonists are being investigated for their ability to promote the differentiation of pluripotent stem cells into specific neuronal types, such as dopaminergic neurons, which are lost in Parkinson's disease. nih.gov

The activation of Wnt target genes is a key mechanism in this process. NeuroD1, a Wnt target gene, is instrumental for the survival and maturation of newly generated neurons. nih.govresearchgate.net Studies using Alzheimer's disease mouse models have shown that compounds that activate the Wnt/β-catenin pathway can stimulate hippocampal neurogenesis, an effect associated with increased levels of β-catenin and NeuroD1. researchgate.net This suggests that Wnt agonists could potentially replenish lost neuronal populations and restore neural circuits. nih.gov

| Wnt Agonist / Modulator | Pre-clinical Model | Key Findings on Neurogenesis | Reference |

|---|---|---|---|

| Wnt3 (Overexpression) | Adult Hippocampal Stem/Progenitor Cells (In vitro & In vivo) | Increases neurogenesis. | mdpi.com |

| Wnt1 Agonists | Pluripotent Stem Cells (In vitro) | Improves differentiation into dopaminergic neurons. | nih.gov |

| Valproic Acid (VPA) | 3xTg-AD Mouse Model | Stimulates hippocampal neurogenesis via activation of the Wnt/β-catenin pathway (increased β-catenin and NeuroD1). | researchgate.net |

| General Wnt/β-catenin Activation | Adult Neural Stem Cell Niches | Promotes NSC proliferation, differentiation, and integration. | nih.govmdpi.com |

Methodological Approaches and Research Tools Utilizing Wnt Agonist 1

High-Throughput Screening (HTS) Platforms for Wnt Modulator Discovery

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery and pathway analysis. rsc.orgnih.gov Wnt agonist 1 is frequently employed in these platforms as a positive control to validate assay performance and identify novel modulators of the Wnt pathway. rsc.org Cell-based assays, particularly those in human embryonic kidney (HEK) 293 cells, are commonly used due to their high sensitivity to Wnt activation. nih.gov

A primary method for quantifying Wnt/β-catenin pathway activation is the use of luciferase reporter gene assays. stanford.edubio-protocol.org The most widely used of these is the TOPFLASH assay and its more sensitive variant, SuperTOPFLASH. stanford.edujcancer.org These assays utilize a reporter construct containing multiple TCF/LEF (T-cell factor/lymphoid enhancer-factor) binding sites upstream of a luciferase gene. bio-protocol.orgjcancer.org When the canonical Wnt pathway is activated, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors, driving the expression of the luciferase reporter. jcancer.org

In a typical HTS workflow, cells such as 293T cells are transfected with the TOPFLASH reporter construct. selleckchem.comselleck.co.jp Following transfection, the cells are plated into multi-well plates (e.g., 384-well plates) and treated with compounds from a chemical library. selleckchem.comselleck.co.jp this compound is used as a reference compound to confirm that the assay can detect pathway activation. selleckchem.com The resulting luciferase activity, measured with a luminometer, provides a quantitative readout of Wnt signaling modulation. selleckchem.comjcancer.org For instance, this compound has been shown to induce TCF-dependent transcriptional activity with a half-maximal effective concentration (EC50) of 0.7 μM. selleckchem.comselleck.co.jp

Beyond reporter assays, this compound is utilized in cell-based functional screens that monitor downstream physiological or molecular markers of Wnt pathway activation. These screens can assess a range of cellular responses, including changes in cell proliferation, differentiation, and the expression of endogenous Wnt target genes. mdpi.com

One key biomarker is the subcellular localization of β-catenin. Activation of the pathway leads to the accumulation and nuclear translocation of β-catenin. oncotarget.com For example, treatment of human brain endothelial hCMEC/D3 cells with this compound resulted in a significant increase in the percentage of cells showing nuclear or perinuclear β-catenin staining. selleckchem.com Monitoring the expression of known Wnt target genes like AXIN2 and NKD1 also serves as a reliable indicator of pathway activation in functional screens. ersnet.org

In Vitro Experimental Models

This compound is extensively used in a variety of in vitro models to explore the functional consequences of Wnt pathway activation in specific cell types and tissues.

293T cells: As mentioned, these cells are a workhorse for Wnt signaling research, particularly in reporter gene assays and for studying the basic mechanisms of pathway activation due to their robust response. selleckchem.comselleck.co.jpresearchgate.netthermofisher.com

IMR32 neuroblastoma cells: In neuroblastoma research, this compound has been used to investigate the paradoxical roles of Wnt signaling in cancer. Studies in IMR32 cells have shown that while Wnt activation with this compound can decrease MYCN mRNA levels, it also reduces cell viability, primarily through apoptosis. oncotarget.com This highlights the context-dependent effects of Wnt signaling. oncotarget.com

hCMEC/D3 human brain endothelial cells: This cell line is a widely used model for the human blood-brain barrier (BBB). d-nb.info Research has demonstrated that activating the Wnt/β-catenin pathway in these cells can enhance BBB properties. plos.orgnih.govunimi.it Treatment with this compound has been shown to increase the nuclear localization of β-catenin, a hallmark of Wnt pathway activation, suggesting its utility in studies aimed at modulating BBB function. selleckchem.com The Wnt/planar cell polarity (PCP) pathway has also been shown to be a key regulator of the BBB in these cells. nih.gov

SCAP (Stem cells from apical papilla): The role of Wnt signaling in dental tissue development and regeneration is another area of investigation. While specific studies on this compound in SCAP are not detailed, the general importance of Wnt agonists in directing the differentiation of these stem cells is well-recognized.

| Cell Line | Application of this compound | Observed Effect | Reference |

|---|---|---|---|

| 293T | High-Throughput Screening, Luciferase Reporter Assays | Induces TCF-dependent transcriptional activity (EC50 = 0.7 μM) | selleckchem.comselleck.co.jp |

| IMR32 | Neuroblastoma Research | Decreases MYCN mRNA, reduces cell viability via apoptosis | oncotarget.com |

| hCMEC/D3 | Blood-Brain Barrier Modeling | Increases nuclear/perinuclear β-catenin staining | selleckchem.com |

3D culture systems, such as organoids and tissue cultures, provide a more physiologically relevant environment to study cell behavior and tissue morphogenesis. up.ptcrownbio.com Wnt agonists are critical components of the culture media used to generate and maintain organoids from various tissues, including the intestine, stomach, and lung. up.ptnih.gov

In the context of lung tissue, Wnt signaling is crucial for both development and repair. nih.govresearchgate.net Studies using 3D lung tissue cultures from patients with Chronic Obstructive Pulmonary Disease (COPD) have shown that Wnt/β-catenin signaling is often reduced. ersnet.org Activation of the pathway using Wnt agonists in these cultures led to an increase in markers for alveolar type II (ATII) cells, suggesting a potential for Wnt-mediated repair. ersnet.org While these studies often use GSK-3β inhibitors, this compound serves as a valuable tool to elicit similar pathway activation through a distinct mechanism. selleckchem.comersnet.org For example, Wnt3A, another Wnt agonist, has been shown to enhance the efficiency of lung organoid formation. nih.gov

In Vivo Pre-clinical Animal Models

The utility of this compound extends to in vivo studies, where it has been used to probe the systemic or tissue-specific effects of Wnt pathway activation in whole organisms.

In a Xenopus (frog) developmental model, this compound was shown to mimic the effects of Wnt signaling at the organismal level, specifically affecting embryonic head specification. selleckchem.com This demonstrates its utility in studying the fundamental roles of Wnt signaling during embryogenesis.

In a rat model of renal ischemia-reperfusion (IR) injury, administration of a Wnt agonist significantly improved renal function and regeneration. selleckchem.comselleck.co.jp The agonist lowered serum levels of damage markers (creatinine, AST, LDH), reduced inflammation by inhibiting pro-inflammatory cytokines (IL-6, IL-1β), and attenuated oxidative stress in the kidneys. selleckchem.com

Furthermore, in mouse models, augmented Wnt signaling has been shown to protect hepatocytes from oxidative injury and apoptosis following liver ischemia/reperfusion injury by stabilizing mitochondria. nih.gov Recombinant Wnt proteins have also shown promise in accelerating bone regeneration and improving skin wound healing in various animal models. ca.gov These preclinical studies highlight the therapeutic potential of activating the Wnt pathway in regenerative medicine, with this compound serving as a key chemical tool to explore these possibilities. selleckchem.comca.gov

| Animal Model | Condition | Effect of Wnt Agonist | Reference |

|---|---|---|---|

| Xenopus | Embryonic Development | Affected embryonic head specification, mimicking Wnt effects | selleckchem.com |

| Rat | Renal Ischemia-Reperfusion Injury | Improved renal function, reduced inflammation and oxidative stress | selleckchem.com |

| Mouse | Liver Ischemia-Reperfusion Injury | Protected hepatocytes against oxidative injury and apoptosis | nih.gov |

Amphibian Models (e.g., Xenopus Embryos, Zebrafish)

This compound has been instrumental in elucidating the role of the Wnt signaling pathway in the embryonic development of amphibians.

In Xenopus embryos, this compound effectively mimics the effects of Wnt signaling at the whole-organism level. selleckchem.com Treatment of Xenopus embryos with this compound has been shown to cause significant defects in head specification, including diminished heads and a complete loss of eyes. apexbt.com This phenotype is consistent with the known consequences of Wnt overexpression during early embryonic development, highlighting the compound's utility in studying fundamental developmental processes. apexbt.com Research has shown that the dorsal axis of the Xenopus embryo is established by an early Wnt signal. pnas.org The use of Wnt agonists like Lithium chloride (LiCl) in Xenopus embryos has been shown to have dorsalizing effects. pnas.orgbiorxiv.org

Studies utilizing zebrafish have also demonstrated the value of this compound. In a zebrafish model with defects in cholesterol metabolism that lead to craniofacial abnormalities, treatment with this compound was able to restore the facial deficits. biorxiv.org This suggests an interplay between cholesterol synthesis and Wnt signaling in craniofacial development. biorxiv.orgnih.gov Specifically, the activation of Wnt signaling via this compound rescued the craniofacial defects, indicating its potential to probe the molecular mechanisms underlying such developmental abnormalities. biorxiv.orgnih.gov Further research in zebrafish has implicated Wnt-Angiopoietin-2 signaling in vascular repair, with Wnt agonists upregulating Angiopoietin-2 expression. ahajournals.org

Rodent Models (e.g., Rat Renal IR, Mouse Xenografts, Knockout Models)

In rodent models, this compound has been employed to investigate its therapeutic potential and to dissect the role of Wnt signaling in various disease contexts.

In a rat model of renal ischemia-reperfusion (IR) injury, administration of a Wnt agonist significantly improved renal function and regeneration. nih.gov The agonist was found to attenuate inflammation and oxidative stress in the kidneys following the injury. nih.gov It restored the expression of β-catenin and its downstream target, cyclin D1, which were reduced by the IR injury. nih.gov This suggests a protective role for Wnt signaling activation in the context of acute kidney injury. krcp-ksn.org Studies have shown that transient activation of the Wnt/β-catenin pathway can be beneficial in AKI models. krcp-ksn.org However, the timing of Wnt agonist administration appears to be a critical factor in its effects on the progression from acute kidney injury to chronic kidney disease. frontiersin.org

Mouse xenograft models have been utilized to study the effects of Wnt signaling modulation in cancer. For instance, in mouse models of breast cancer with Wnt1 overexpression, a small molecule inhibitor of Wnt signaling demonstrated significant tumor growth inhibition. mdpi.com Conversely, studies on osteosarcoma using patient-derived xenografts have suggested that Wnt signaling may have an anti-tumorigenic role, as treatment with an anti-DKK-1 antibody (a Wnt antagonist) inhibited metastasis. oncotarget.com The use of xenograft models allows for the in vivo evaluation of Wnt-targeting compounds. nih.govfrontiersin.org

Knockout mouse models have been crucial in understanding the complex roles of Wnt signaling. For example, double knockout mice for Wnt-1 and Wnt-3A exhibit severe defects in neural crest cell development. nih.gov While specific studies detailing the use of "this compound" in knockout models were not prevalent in the search results, these models are essential for dissecting the in vivo functions of the Wnt pathway, which this compound is designed to activate.

Advanced Molecular and Cellular Analysis Techniques

The application of this compound is frequently coupled with advanced analytical techniques to probe its effects at the molecular and cellular levels.

Gene Expression Analysis (qRT-PCR, RNA-seq)

Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are standard methods used to analyze changes in gene expression following treatment with this compound.

In neuroblastoma cells, qRT-PCR has been used to show that this compound can regulate the mRNA levels of oncogenes such as MYCN and c-MYC. researchgate.net Specifically, Wnt activation was found to decrease MYCN mRNA levels. oncotarget.com In human breast cancer cells, qRT-PCR demonstrated that this compound could significantly increase the mRNA levels of Wnt1 and β-catenin. spandidos-publications.com RNA-seq analysis of cells with knockdown of the chromatin remodeler BRG1 revealed differential expression of numerous Wnt-related genes, which was then validated by qRT-PCR. frontiersin.org These techniques are crucial for identifying the downstream genetic targets of this compound-induced signaling. researchgate.netjci.org RNA-sequencing studies in calves have also revealed differential expression of genes in the Wnt/β-catenin signaling pathway during the latency-reactivation cycle of Bovine Herpesvirus 1. asm.orgnih.gov

Table 1: Gene Expression Changes Induced by this compound

| Cell/Model System | Gene | Change in Expression | Analytical Method | Reference |

| IMR32 Neuroblastoma Cells | MYCN | Decrease | qPCR | oncotarget.com |

| MDA-MB-231 & MDA-MB-468 Breast Cancer Cells | Wnt1, β-catenin | Increase | qRT-PCR | spandidos-publications.com |

| C2C12 Myotubes (BRG1 knockdown) | Wnt9a, Wnt10a, Fzd2, etc. | Dysregulated | RNA-seq, qRT-PCR | frontiersin.org |

| Zebrafish (hmgcs1 mutant) | axin2, sox10, col2a1a | Increase | Gene Expression Assays | nih.gov |

| Rat Renal IR Model | β-catenin, Cyclin D1 | Restored to sham levels | Not specified | nih.gov |

Protein Expression and Localization Analysis (Western Blotting, Immunofluorescence)

Western blotting and immunofluorescence are key techniques for examining the effects of this compound on protein levels and their subcellular localization.

In a rat renal IR model, Western blotting confirmed that a Wnt agonist restored the levels of β-catenin. nih.gov Immunofluorescence can be used to visualize the localization of proteins; for example, to detect the nuclear accumulation of β-catenin, a hallmark of canonical Wnt pathway activation. In human breast cancer cells, Western blot analysis showed that overexpression of a long non-coding RNA called SOCAR increased the expression of Wnt1, β-catenin, and MMP-9. cancerindex.org Similarly, in hepatocellular carcinoma cells, WISP3 expression was analyzed by Western blotting. cancerindex.org

Functional Assays for Cell Proliferation, Differentiation, Apoptosis, and Migration

A variety of functional assays are employed to determine the cellular consequences of activating the Wnt pathway with this compound.

Cell Proliferation: Assays such as the MTT assay, colony formation assays, and Cell Counting Kit-8 (CCK-8) are used to measure cell proliferation. frontiersin.org this compound has been shown to have differential effects on proliferation depending on the cell type. oncotarget.comresearchgate.net For example, while it can promote hepatocyte proliferation after liver injury, it can also reduce the viability of neuroblastoma cells. researchgate.netnih.gov

Differentiation: The ability of this compound to influence cell differentiation is a key area of research. In rat bone marrow mesenchymal stem cells, Wnt agonists have been studied for their role in the differentiation into Leydig cells. nih.gov

Apoptosis: this compound has been shown to induce apoptosis in some cancer cell lines, such as mouse monocytic leukemia cells. nih.gov This can be assessed using techniques like TUNEL staining, caspase-3 activity assays, and Annexin V staining. nih.govnih.govspandidos-publications.com Conversely, Wnt-1 signaling has also been demonstrated to inhibit apoptosis in other contexts. nih.gov

Migration: Transwell assays and scratch wound healing assays are used to evaluate the impact of this compound on cell migration. spandidos-publications.comoncotarget.com In human breast cancer cells where a specific long non-coding RNA was silenced, co-treatment with this compound reversed the inhibitory effect on cell migration and invasion. spandidos-publications.com The Wnt signaling pathway is known to be significant for cell migration during developmental processes like gastrulation. nih.gov

Table 2: Functional Effects of this compound in Cellular Assays

| Assay Type | Cell/Model System | Observed Effect | Reference |

| Proliferation | Rat Hepatic I/R Model | Increased hepatocyte proliferation | nih.gov |

| Proliferation | Neuroblastoma Cells | Reduced cell viability | researchgate.netoncotarget.com |

| Apoptosis | Mouse Monocytic Leukemia Cells | Induced apoptotic cell death | nih.gov |

| Apoptosis | Rat Hepatic I/R Model | Decreased apoptosis | nih.gov |

| Migration/Invasion | Human Breast Cancer Cells | Reversed inhibition of migration/invasion | spandidos-publications.com |

| Differentiation | Rat Bone Marrow Mesenchymal Stem Cells | Studied for differentiation into Leydig cells | nih.gov |

Future Directions and Research Perspectives for Wnt Agonist 1 Studies

Elucidating Specificity and Potential Off-Target Effects

A primary avenue for future research is the rigorous characterization of Wnt agonist 1's specificity and the identification of any potential off-target effects. While it is known to activate β-catenin/TCF-dependent transcription, a key feature often highlighted is that it does not inhibit Glycogen (B147801) Synthase Kinase 3β (GSK3β), a common mechanism for other Wnt activators. caymanchem.combioscience.co.uknih.govnih.gov This distinction is significant because GSK3β is a promiscuous kinase involved in numerous signaling pathways beyond Wnt, meaning that its inhibition can lead to widespread, non-specific cellular effects. nih.gov By activating the pathway downstream or independent of GSK3β, this compound is thought to offer a more targeted approach to studying Wnt signaling, thereby reducing potential off-target effects associated with GSK3β inhibition. nih.gov

However, the absence of GSK3β inhibition does not preclude other off-target interactions. Future studies must employ comprehensive profiling techniques, such as chemical proteomics and global phosphorylation analyses, to identify other potential binding partners or affected pathways. Understanding these interactions is crucial for accurately interpreting experimental results and ensuring that observed phenotypes are genuinely due to the modulation of the Wnt pathway. Research has already noted that while the compound is a useful tool, long-term treatment at its effective concentration (EC50) can induce apoptosis, suggesting complex cellular responses that warrant further investigation. scbt.com

Understanding Context-Dependency in this compound Activity

The activity of the Wnt signaling pathway is notoriously context-dependent, and the effects of this compound are no exception. The cellular response to this compound can vary dramatically depending on the cell type, developmental stage, and the local tissue microenvironment. uni.lunih.gov

For instance, in studies on cancer cell lines, the modulation of Wnt signaling by agonists like this compound can have dichotomous roles, sometimes promoting and other times inhibiting cell viability. uni.lunih.govmdpi.com Research in neuroblastoma, melanoma, and colorectal cancer has shown that both activation and inhibition of the Wnt pathway can reduce cell viability, highlighting that the cellular outcome is not a simple "on/off" switch but is dependent on the specific cellular context and the existing state of the signaling network. nih.govoncotarget.comresearchgate.net In neuroblastoma cells, this compound was found to decrease MYCN mRNA levels and induce apoptosis. nih.govmdpi.comoncotarget.com

Furthermore, in developmental models like Xenopus and zebrafish embryos, this compound has been shown to mimic the effects of Wnt overexpression, leading to significant developmental changes such as disrupted anterior development and the induction of a headless phenotype. nih.govoncotarget.comresearchgate.netapexbt.com The compound's effect is also concentration-dependent; in zebrafish with genetic defects in cholesterol synthesis, a specific concentration of this compound was sufficient to restore facial phenotypes in 50% of mutants, a rescue accompanied by changes in gene expression. nih.gov In human brain endothelial cells, exposure to this compound increased the nuclear or perinuclear staining of β-catenin in a dose-dependent manner. selleck.co.jpselleckchem.com These findings underscore the necessity for future research to systematically investigate how different cellular and tissue environments dictate the functional consequences of activating the Wnt pathway with this specific agonist.

Integration with Other Signaling Pathways and Crosstalk Mechanisms

Cellular signaling is a complex web of interconnected pathways, and the Wnt pathway is a central hub with extensive crosstalk. Future research on this compound must focus on how its-induced signaling integrates with other major pathways, such as Transforming Growth Factor-beta (TGF-β), Notch, and Hedgehog.

Wnt and TGF-β: There is significant evidence of crosstalk between the Wnt and TGF-β pathways, particularly in processes like cardiac fibrogenesis and osteoarthritis. nih.govfrontierspartnerships.orgoup.com In some contexts, TGF-β can activate Wnt/β-catenin signaling, which in turn can stabilize the TGF-β/Smad response. nih.govfrontierspartnerships.org Studies in human trabecular meshwork cells showed that Wnt3a could induce the nuclear translocation of phosphorylated SMADs, key mediators of the TGF-β pathway, while TGF-β2 could induce the nuclear translocation of β-catenin. arvojournals.org Understanding how this compound influences this synergistic or antagonistic relationship is critical for its application in studying these pathologies.

Wnt and Notch: The interplay between Wnt and Notch signaling is crucial in development and tumorigenesis, often functioning in a feedback loop. frontiersin.orgresearchgate.net In some cancers, Notch signaling can suppress the Wnt pathway. frontiersin.org Conversely, Wnt signaling can regulate the expression of Notch ligands, creating a sequential activation pattern essential for tissue patterning. nih.gov The balance between these two pathways is critical, and future studies should explore how this compound perturbs this balance in different biological systems.